Heliosit

Description

Structure

3D Structure

Properties

CAS No. |

767323-32-0 |

|---|---|

Molecular Formula |

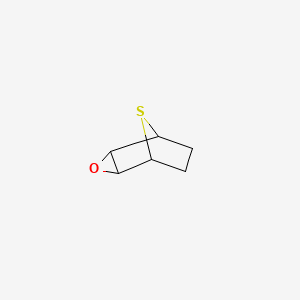

C6H8OS |

Molecular Weight |

128.19 g/mol |

IUPAC Name |

3-oxa-8-thiatricyclo[3.2.1.02,4]octane |

InChI |

InChI=1S/C6H8OS/c1-2-4-6-5(7-6)3(1)8-4/h3-6H,1-2H2 |

InChI Key |

ZKOOFIUZDXQDNX-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2C3C(C1S2)O3 |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: The Core Chemical Composition of Heliosit® Orthodontic

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the chemical composition, material properties, and underlying scientific principles of Heliosit® Orthodontic, a light-cured, single-component luting composite developed by Ivoclar Vivadent for the bonding of orthodontic brackets.

Core Chemical Composition

This compound® Orthodontic is a resin-based composite material. Its formulation is a carefully balanced mixture of a monomer matrix, an inorganic filler, and a system of catalysts and stabilizers to enable light-cured polymerization.[1] The material is supplied in pre-filled syringes, eliminating the need for manual mixing and ensuring a consistent composition.[1]

Monomer Matrix

The organic phase of this compound® Orthodontic is a blend of dimethacrylate monomers, which constitutes 85% of the material's weight.[1] This matrix is designed to provide a balance of viscosity, reactivity, and desirable physical properties upon polymerization. The primary components are:

-

Urethane (B1682113) Dimethacrylate (UDMA): A high molecular weight monomer known for its toughness and durability. The urethane linkages contribute to its mechanical strength and reduced polymerization shrinkage compared to smaller monomers.

-

Bisphenol A-glycidyl Methacrylate (B99206) (Bis-GMA): A foundational monomer in many dental composites, Bis-GMA provides a rigid backbone to the polymer network, contributing to high strength and stiffness.[1] Its high viscosity requires the inclusion of diluent monomers.

-

Decandiol Dimethacrylate (D3MA): This monomer likely acts as a diluent, reducing the overall viscosity of the resin matrix to improve handling characteristics and facilitate the incorporation of filler particles.[1]

Inorganic Filler

The filler component consists of highly dispersed silicon dioxide (SiO₂), making up 14% of the material's weight.[1] This inorganic filler is crucial for reinforcing the polymer matrix, enhancing its mechanical properties, and controlling its physical behavior. The key functions of the silicon dioxide filler include:

-

Mechanical Reinforcement: The filler particles increase the composite's strength, stiffness, and resistance to wear.

-

Reduced Polymerization Shrinkage: By occupying a significant volume, the filler reduces the overall amount of monomer that undergoes polymerization, thereby minimizing volumetric shrinkage and the associated stresses at the enamel-adhesive interface.

-

Viscosity Control: The fine particle size of the silicon dioxide contributes to the material's stable and convenient consistency, preventing bracket drift after placement and before light-curing.[2]

Additives: Catalysts and Stabilizers

A small but critical portion of the formulation (1 wt%) is composed of catalysts and stabilizers.[1]

-

Photoinitiators: These catalysts are essential for the light-curing process. When exposed to light of a specific wavelength (typically in the blue region of the spectrum), the photoinitiator absorbs photons and generates free radicals, initiating the polymerization of the methacrylate monomers.

-

Stabilizers: These are included to prevent spontaneous polymerization of the monomers during storage and to ensure adequate shelf life. They act as radical scavengers, inhibiting premature curing.

Quantitative Data Summary

The following tables summarize the key quantitative data available for this compound® Orthodontic.

| Component | Constituent | Weight Percentage (%) |

| Monomer Matrix | Urethane Dimethacrylate, Bis-GMA, Decandiol Dimethacrylate | 85 |

| Inorganic Filler | Highly Dispersed Silicon Dioxide | 14 |

| Additives | Catalysts and Stabilizers | 1 |

Table 1: Chemical Composition of this compound® Orthodontic[1]

| Property | Value (MPa) |

| Flexural Strength | 80 |

| Shear Bond Strength | 12 (to etched enamel with metal brackets) |

| 10 (to etched enamel with ceramic brackets) |

Table 2: Manufacturer-Specified Mechanical Properties[1][2]

| Study Reference | Mean Shear Bond Strength (MPa) |

| Study 1 | 10.93 ± 1.71 |

| Study 2 | 3.20 ± 1.71 (at 15 min) |

| Study 3 | 8.7 |

Table 3: Experimentally Determined Shear Bond Strength Values from Scientific Literature[3][4][5]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the properties of this compound® Orthodontic and similar dental adhesives.

Shear Bond Strength (SBS) Testing

This test measures the force required to debond a bracket from a tooth surface and is a critical indicator of clinical performance.

-

Specimen Preparation:

-

Extracted human or bovine premolars, free of caries or cracks, are collected and stored in a disinfectant solution.

-

The buccal surfaces of the teeth are cleaned with a pumice slurry and rinsed.

-

The teeth are embedded in acrylic resin blocks, leaving the buccal crown exposed.

-

The enamel surface is etched with 37% phosphoric acid for 15-30 seconds, rinsed thoroughly with water for 15 seconds, and dried with oil-free air until it appears chalky-white.[5][6]

-

-

Bonding Procedure:

-

This compound® Orthodontic adhesive is applied to the base of a stainless steel or ceramic orthodontic bracket.

-

The bracket is firmly pressed onto the etched enamel surface.

-

Excess adhesive is removed from the periphery of the bracket base.

-

The adhesive is light-cured for a total of 20-40 seconds, typically from mesial, distal, occlusal, and gingival directions.[6]

-

-

Mechanical Testing:

-

After storing the bonded specimens in distilled water at 37°C for 24 hours, they are mounted in a universal testing machine.[6]

-

A shear force is applied to the bracket-tooth interface at a crosshead speed of 0.5 or 1.0 mm/min until failure occurs.[6][7]

-

The force at failure is recorded in Newtons and converted to Megapascals (MPa) by dividing by the bracket base area.

-

Flexural Strength Testing (Based on ISO 4049)

This test evaluates the material's ability to resist fracture under bending loads.

-

Specimen Preparation:

-

The composite material is placed into a rectangular mold, typically with dimensions of 25 mm x 2 mm x 2 mm, as specified by ISO 4049.[8][9]

-

The mold is slightly overfilled, and the material is covered with transparent matrix strips and glass slides.

-

Pressure is applied to the glass slides to extrude excess material.

-

The specimen is light-cured through the glass slide according to the manufacturer's instructions, often in overlapping sections to ensure complete polymerization.

-

After removal from the mold, any flash is carefully removed.

-

-

Mechanical Testing:

-

The prepared bar-shaped specimens are stored in distilled water at 37°C for 24 hours.

-

The specimen is placed on a two-point support jig in a universal testing machine.

-

A load is applied to the center of the specimen (three-point bending test) at a crosshead speed of 0.5 or 0.75 mm/min until the specimen fractures.[8][9]

-

The flexural strength is calculated from the fracture load, the distance between the supports, and the specimen's dimensions.

-

Degree of Conversion (DC) Analysis

This analysis determines the percentage of methacrylate C=C double bonds that have been converted to single bonds during polymerization, indicating the extent of the curing reaction.

-

Specimen Preparation:

-

A small amount of the uncured composite is placed directly onto the attenuated total reflectance (ATR) crystal of a Fourier-transform infrared (FTIR) spectrometer.

-

A baseline spectrum of the uncured material is recorded.

-

-

Measurement:

-

The material is then light-cured for the specified duration.

-

FTIR spectra are recorded at various time points after curing (e.g., 2, 6, 10 minutes, and 24 hours) to monitor the polymerization process.[10]

-

-

Calculation:

-

The DC is calculated by comparing the change in the peak height of the aliphatic C=C absorption band (typically around 1638 cm⁻¹) against an internal standard, such as the aromatic C=C absorption band (around 1608 cm⁻¹), which does not participate in the reaction.[11]

-

Visualizations

The following diagrams illustrate key processes and relationships related to this compound® Orthodontic.

References

- 1. Six-month bracket failure rate with a flowable composite: A split-mouth randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ivodent.hu [ivodent.hu]

- 3. f1000research-files.f1000.com [f1000research-files.f1000.com]

- 4. Effect of time on shear bond strength of four orthodontic adhesive systems | Revista Portuguesa de Estomatologia, Medicina Dentária e Cirurgia Maxilofacial [elsevier.es]

- 5. Comprehensive evaluation of early shear bond strength and antimicrobial activity in orthodontic adhesives enhanced with salvadora persica oil - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A comparative study of shear bond strength of four different light cure orthodontic adhesives: An in vitro study - J Contemp Orthod [jco-ios.org]

- 7. Shear Bond Strength and Bonding Properties of Orthodontic and nano Adhesives: A Comparative In-Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Evaluation of the Clinical Impact of ISO 4049 in Comparison with Miniflexural Test on Mechanical Performances of Resin Based Composite - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Flexural strength and hardness of direct and indirect composites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Are Commercially Available Orthodontic Adhesive Systems Suitable for Rapid (3 s) High-Intensity Light Curing? | MDPI [mdpi.com]

- 11. Cytotoxicity and degree of conversion of orthodontic adhesives - PubMed [pubmed.ncbi.nlm.nih.gov]

Monomer Matrix of Heliosit Luting Composite: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the monomer matrix of Heliosit luting composite, a light-cured material manufactured by Ivoclar Vivadent. The information is compiled from publicly available technical data sheets, safety data sheets, and scientific literature.

Core Composition of the Monomer Matrix

This compound luting composite is a resin-based material. Its structural integrity and biocompatibility are largely determined by the composition of its organic matrix. The monomer system is a critical component, polymerizing to form a cross-linked polymer network upon light activation.

The monomer matrix of this compound comprises a blend of dimethacrylate monomers, which accounts for 85% of the composite's total weight.[1][2][3] The primary constituents of this matrix are:

-

Urethane dimethacrylate (UDMA): Known for its toughness and low shrinkage, UDMA is a high molecular weight monomer that contributes to the mechanical strength of the final restoration.

-

Bisphenol A-glycidyl methacrylate (B99206) (Bis-GMA): A widely used monomer in dental composites, Bis-GMA provides high viscosity, reactivity, and good mechanical properties.[4][5][6]

-

1,10-decandiol dimethacrylate (D3MA): This monomer likely acts as a cross-linking agent and potentially influences the viscosity and handling characteristics of the composite paste.[4][5][6]

The remaining 15% of the composite consists of inorganic filler (highly dispersed silicon dioxide, 14 wt%) and additives such as initiators, stabilizers, and pigments (1 wt%).[1][3]

Quantitative Data on this compound Composition

While the overall composition of this compound is known, the precise weight percentage of each individual monomer within the 85% monomer matrix is proprietary information and not publicly disclosed by the manufacturer. The known quantitative data is summarized in the table below.

| Component | Category | Weight Percentage (%) |

| Monomer Matrix | Organic | 85 |

| Silicon Dioxide | Inorganic Filler | 14 |

| Additives | Other | 1 |

| Total | 100 |

Polymerization Reaction Pathway

The monomers in this compound polymerize via a free-radical addition polymerization mechanism, initiated by a photoinitiator system upon exposure to blue light (typically 400-500 nm). A simplified representation of this pathway is provided below.

Caption: Simplified free-radical polymerization pathway of dental composites.

Experimental Protocols for Monomer Analysis

The quantitative analysis of monomer composition and the study of leachable substances from dental composites are typically performed using chromatographic techniques. While the specific protocols used for this compound are proprietary, a general methodology based on established scientific literature is outlined below.

General Workflow for Monomer Quantification

Caption: General workflow for the analysis of monomers in dental composites.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the separation and quantification of monomers from dental resin composites.

-

Sample Preparation: A known weight of the uncured this compound composite is dissolved in a suitable solvent, such as acetonitrile (B52724) or ethanol. The mixture is then typically agitated (e.g., vortexed or sonicated) to ensure complete dissolution of the monomer matrix. The remaining filler is separated by centrifugation.

-

Chromatographic Separation: An aliquot of the supernatant is injected into an HPLC system equipped with a suitable column (e.g., a C18 reverse-phase column). A mobile phase gradient (a mixture of solvents like water and acetonitrile) is used to separate the individual monomers based on their polarity and affinity for the stationary phase.

-

Detection and Quantification: A UV-Vis detector is commonly used to detect the monomers as they elute from the column. The concentration of each monomer is determined by comparing the peak area in the chromatogram to a calibration curve generated from standard solutions of known concentrations of UDMA, Bis-GMA, and D3MA.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique that can be used for the identification and quantification of volatile and semi-volatile compounds, including monomers that may leach from the cured composite.

-

Sample Preparation: For leaching studies, cured samples of this compound are immersed in a solvent (e.g., ethanol/water mixture or artificial saliva) for a specified period. For composition analysis, pyrolysis GC-MS can be used where the sample is heated to high temperatures to break it down into characteristic fragments.

-

Gas Chromatography: The prepared sample (or the headspace gas from a heated sample) is injected into the gas chromatograph. The components are separated based on their boiling points and interactions with the stationary phase of the GC column.

-

Mass Spectrometry: As the separated components exit the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" for each compound, allowing for its identification by comparison to a spectral library. Quantification can be achieved by using internal or external standards.

The selection of the analytical method depends on the specific research question, such as determining the initial composition of the uncured material versus analyzing the types and quantities of substances that may be released from the polymerized composite over time.

References

The Intrinsic Role of Silicon Dioxide in Heliosit Orthodontic: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical function of the highly dispersed silicon dioxide filler within the Heliosit Orthodontic dental composite. Manufactured by Ivoclar Vivadent, this compound Orthodontic is a light-cured, single-component luting composite widely used for bonding orthodontic brackets.[1] Its performance and handling characteristics are significantly influenced by its filler system. This document will delve into the composition, material properties, and the specific contributions of its silicon dioxide component, supported by available technical data and standardized experimental methodologies.

Composition of this compound Orthodontic

This compound Orthodontic is a composite material comprised of a resin matrix and an inorganic filler. The primary components are detailed in Table 1.[1] The material's handling and physical properties are a direct result of the interplay between the dimethacrylate-based resin matrix and the highly dispersed nature of the silicon dioxide filler.

| Component | Sub-Component | Weight Percentage (%) |

| Resin Matrix | Urethane dimethacrylate (UDMA) | 85 |

| Bisphenol A-glycidyl methacrylate (B99206) (Bis-GMA) | ||

| Decandiol dimethacrylate | ||

| Filler | Highly dispersed silicon dioxide (SiO₂) | 14 |

| Additives | Catalysts and Stabilizers | 1 |

| Table 1: Composition of this compound Orthodontic[1] |

The Pivotal Role of Silicon Dioxide Filler

The 14 wt% silicon dioxide filler in this compound Orthodontic, described as "highly dispersed," is a form of fumed silica (B1680970). This synthetic amorphous silicon dioxide is produced by the hydrolysis of silicon tetrachloride in a high-temperature flame. The resulting material consists of microscopic droplets of amorphous silica fused into branched, chain-like, three-dimensional secondary particles. These, in turn, agglomerate into tertiary particles. This unique structure is key to its function in the dental composite.

The primary roles of the silicon dioxide filler in this compound Orthodontic include:

-

Rheological Control: The fumed silica imparts thixotropic properties to the composite. This means that the material exhibits high viscosity at rest, preventing slumping or running after application, yet flows readily under the pressure of placing a bracket. This "shear-thinning" behavior is crucial for precise bracket placement.

-

Reinforcement: The fine particles of silicon dioxide are interspersed within the polymer matrix, enhancing the material's mechanical properties. While specific data for this compound is not publicly available, in general, fumed silica in dental composites contributes to increased compressive and tensile strength, as well as improved fracture toughness.

-

Enhancement of Physical Properties: The inclusion of an inorganic filler like silicon dioxide reduces the overall polymerization shrinkage of the composite. It also contributes to a lower coefficient of thermal expansion, bringing it closer to that of the tooth structure and reducing stress at the enamel-adhesive interface during temperature changes.

-

Translucency: The highly dispersed nature and small particle size of the fumed silica contribute to the high translucency of this compound Orthodontic. This is an aesthetic advantage and also allows for efficient light transmission during photopolymerization, ensuring a thorough cure.

dot graph TD { A[Silicon Tetrachloride] --> B{High-Temperature Hydrolysis}; B --> C[Molten Silica Droplets]; C --> D[Primary Particles]; D --> E[Branched, Chain-like Secondary Particles]; E --> F[Agglomerated Tertiary Particles]; F --> G[Highly Dispersed Silicon Dioxide Filler]; G --> H[Incorporation into Resin Matrix]; H --> I{this compound Orthodontic Composite}; }

Figure 1: Formation of Highly Dispersed Silicon Dioxide Filler

Mechanical and Physical Properties of this compound Orthodontic

The mechanical properties of this compound Orthodontic are a direct consequence of its composition. While a comprehensive datasheet with all physical properties is not publicly available, some key metrics have been published by the manufacturer and in independent studies.

| Property | Value | Standard |

| Flexural Strength | 80 MPa | ISO 4049 |

| Shear Bond Strength (to etched enamel) | 10 MPa (Ceramic Brackets) | Not Specified |

| 12 MPa (Metal Brackets) | ||

| Table 2: Mechanical Properties of this compound Orthodontic[2] |

Experimental Protocols for Key Properties

To understand the significance of the reported values, it is essential to be familiar with the standardized methodologies used for their determination.

Flexural Strength (ISO 4049)

Flexural strength is a measure of a material's resistance to fracture under a bending load. It is a critical property for dental composites as it simulates the forces experienced in the oral environment. The testing protocol is defined by ISO 4049: "Dentistry — Polymer-based restorative materials".

Methodology:

-

Specimen Preparation: Rectangular bar-shaped specimens of the composite material are prepared, typically with dimensions of 25 mm x 2 mm x 2 mm.

-

Curing: The specimens are light-cured according to the manufacturer's instructions.

-

Conditioning: The cured specimens are stored in distilled water at 37°C for 24 hours to simulate oral conditions.

-

Testing: A three-point bending test is performed using a universal testing machine. The specimen is placed on two supports, and a load is applied to the center of the specimen at a constant crosshead speed until fracture occurs.

-

Calculation: The flexural strength (σ) is calculated using the formula: σ = 3FL / 2bd², where F is the maximum load at fracture, L is the distance between the supports, b is the width of the specimen, and d is the thickness of the specimen.

dot graph TD { A[Composite Material] --> B(Prepare Rectangular Specimen); B --> C{Light Cure}; C --> D[Store in Water at 37°C for 24h]; D --> E(Three-Point Bending Test); E --> F[Record Maximum Load at Fracture]; F --> G{Calculate Flexural Strength}; }

Figure 2: Workflow for Flexural Strength Testing (ISO 4049)

Shear Bond Strength

Shear bond strength evaluates the adhesive properties of the composite to a substrate, in this case, etched enamel. While a specific ISO standard is not cited for the manufacturer's data, a common methodology is as follows:

Methodology:

-

Tooth Preparation: Extracted human or bovine teeth are embedded in acrylic resin, and the enamel surface is flattened and polished.

-

Etching: The enamel surface is etched, typically with 37% phosphoric acid, rinsed, and dried.

-

Bonding: A cylindrical mold is placed on the etched surface, filled with this compound Orthodontic, and a bracket is seated. The composite is then light-cured.

-

Storage: The bonded specimens are stored in water at 37°C for a specified period (e.g., 24 hours).

-

Testing: A shear force is applied to the base of the bracket using a universal testing machine at a constant crosshead speed until debonding occurs.

-

Calculation: The shear bond strength is calculated by dividing the peak load at failure by the bonded area of the bracket base.

Figure 3: Experimental Workflow for Shear Bond Strength Testing

Conclusion

The highly dispersed silicon dioxide filler is a cornerstone of the this compound Orthodontic formulation, playing a multifaceted role in defining its handling characteristics, mechanical integrity, and optical properties. While specific details regarding the filler's particle size and surface chemistry are proprietary to the manufacturer, its classification as "highly dispersed" suggests a fumed silica with a large surface area, which is consistent with its function as a rheological modifier and reinforcing agent. The provided technical data, when interpreted in the context of standardized testing protocols, underscores the material's suitability for its intended application in orthodontic bonding. Further independent research providing a more detailed characterization of this compound's properties would be beneficial for a more comprehensive understanding.

References

An In-Depth Technical Guide to the Light-Curing Mechanism of Heliosit Orthodontic

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the light-curing mechanism of Heliosit Orthodontic, a widely used light-curing, highly translucent luting composite for orthodontic brackets. This document delves into the core chemical composition, the intricacies of the photoinitiation and polymerization process, and the resultant physicochemical properties of the cured material.

Core Chemical Composition

This compound Orthodontic is a resin-based composite material. Its formulation is a carefully balanced mixture of a monomer matrix, inorganic filler particles, and a photoinitiator system, along with stabilizers.[1][2]

Table 1: Chemical Composition of this compound Orthodontic

| Component | Chemical Name(s) | Weight Percentage (%) | Function |

| Monomer Matrix | Urethane dimethacrylate (UDMA), Bisphenol A-glycidyl methacrylate (B99206) (Bis-GMA), Decandiol dimethacrylate (DDMA) | ~85%[1][2] | Forms the cross-linked polymer network upon curing, providing the structural integrity of the adhesive. |

| Filler | Highly dispersed silicon dioxide | ~14%[1][2] | Reinforces the polymer matrix, reduces polymerization shrinkage, and enhances mechanical properties. |

| Initiator System | Catalysts | ~1%[1][2] | Absorbs light energy and initiates the polymerization reaction. The specific photoinitiator is not disclosed by the manufacturer, but is likely a combination of a Norrish Type I and/or Type II photoinitiator. |

| Additives | Stabilizers | Included in the ~1% with catalysts[1][2] | Inhibit spontaneous polymerization and enhance the shelf-life of the uncured material. |

The Light-Curing Mechanism: From Photoinitiation to Polymerization

The transformation of the this compound Orthodontic paste from a malleable consistency to a solid, durable adhesive is orchestrated by a process called photopolymerization. This process is initiated by the absorption of light energy by the photoinitiator system. While the exact composition of the photoinitiator system in this compound Orthodontic is proprietary, the mechanism can be understood by examining the common photoinitiators used in Ivoclar Vivadent's dental composites. These typically include Norrish Type I (e.g., Lucirin TPO) and Norrish Type II (e.g., camphorquinone/amine) systems, and potentially the proprietary Ivocerin.[3][4][5]

Photoinitiation

The process begins when the composite is exposed to blue light from a dental curing unit, typically in the wavelength range of 400-500 nm.

-

Norrish Type I Photoinitiators (e.g., Acylphosphine Oxides like Lucirin TPO): These initiators undergo a unimolecular cleavage upon light absorption to directly generate two free radicals. This process is highly efficient and does not require a co-initiator.[3][4]

-

Norrish Type II Photoinitiators (e.g., Camphorquinone (CQ) with an amine co-initiator): CQ absorbs blue light and enters an excited triplet state. In this state, it abstracts a hydrogen atom from the amine co-initiator, which then forms a free radical that initiates polymerization.[6]

-

Germanium-based Photoinitiators (e.g., Ivocerin): This proprietary photoinitiator is characterized by high quantum efficiency and does not require a co-initiator. It undergoes cleavage upon light absorption to generate free radicals.[5]

The following diagram illustrates the general initiation pathways.

Caption: Generalized photoinitiation process.

Polymerization

Once free radicals are generated, they rapidly react with the methacrylate groups of the monomer molecules (UDMA, Bis-GMA, DDMA), initiating a chain reaction. This process, known as free-radical polymerization, involves three main stages:

-

Initiation: A free radical attacks the carbon-carbon double bond of a monomer molecule, creating a new, larger radical.

-

Propagation: The newly formed radical reacts with another monomer molecule, and this process repeats, rapidly forming a long polymer chain.

-

Termination: The growth of polymer chains is terminated when two radicals react with each other (combination or disproportionation), or when they react with an impurity.

This chain reaction leads to the formation of a highly cross-linked, three-dimensional polymer network, resulting in the hardening of the adhesive.

Caption: The free-radical polymerization process.

Physicochemical Properties of Cured this compound Orthodontic

The extent and efficiency of the light-curing process determine the final physical and mechanical properties of the adhesive, which are critical for its clinical performance.

Table 2: Physicochemical Properties of Cured this compound Orthodontic

| Property | Value | Significance |

| Flexural Strength | 80 MPa[2][7] | Indicates the material's ability to resist fracture under bending forces, crucial for withstanding masticatory loads. |

| Shear Bond Strength (on etched enamel) | Metal Brackets: 12 MPa[2][7]Ceramic Brackets: 10 MPa[2][7] | Measures the adhesive strength between the bracket and the tooth surface, essential for the longevity of the orthodontic appliance. |

| Degree of Conversion (DC) | Short-term (10 min): ~55-60%Long-term (28 days): ~57-62%[8][9] | Represents the percentage of monomer double bonds converted to single bonds during polymerization. Higher DC is associated with improved mechanical properties and biocompatibility. |

| Polymerization Shrinkage | Data not available | The volumetric reduction that occurs during polymerization. Lower shrinkage is desirable to minimize stress at the adhesive-tooth interface. |

| Depth of Cure | Data not available | The thickness of the material that can be adequately cured by a specific light exposure. |

| Monomer Elution | Data not available | The release of unreacted monomers from the cured adhesive. Lower elution is indicative of higher biocompatibility. |

Experimental Protocols

The quantitative data presented in this guide are determined using standardized testing methodologies. Below are outlines of the typical experimental protocols for key properties.

Flexural Strength

Flexural strength is typically determined using a three-point or four-point bending test according to ISO 4049.

Caption: Workflow for flexural strength measurement.

Shear Bond Strength

This test evaluates the adhesive strength of the orthodontic bracket to the tooth enamel.

Caption: Workflow for shear bond strength measurement.

Degree of Conversion (DC)

Fourier Transform Infrared (FTIR) spectroscopy is a common method for determining the DC.

Caption: Workflow for Degree of Conversion measurement via FTIR.

Conclusion

The light-curing mechanism of this compound Orthodontic is a sophisticated process of photopolymerization initiated by a specific photoinitiator system upon exposure to blue light. The resulting cross-linked polymer network, reinforced with silicon dioxide fillers, provides the necessary mechanical strength and adhesion for successful orthodontic treatment. While specific data on some physicochemical properties are not publicly available, the known composition and performance characteristics indicate a well-formulated material suitable for its intended clinical application. Further research into the specific photoinitiator system and a more comprehensive quantification of its physical properties would provide an even deeper understanding of this widely used orthodontic adhesive.

References

- 1. kckdirect.com [kckdirect.com]

- 2. Six-month bracket failure rate with a flowable composite: A split-mouth randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. The Influence of Various Photoinitiators on the Properties of Commercial Dental Composites - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ivodent.hu [ivodent.hu]

- 6. epublications.marquette.edu [epublications.marquette.edu]

- 7. ivodent.hu [ivodent.hu]

- 8. Influence of the Bracket Material on the Post-Cure Degree of Conversion of Resin-Based Orthodontic Adhesive Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

In-Depth Technical Guide to the Physical Properties of Heliosit Bonding Material

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of Heliosit® Orthodontic bonding material, a light-cured, single-component luting composite manufactured by Ivoclar Vivadent. The information presented is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this material's performance characteristics.

Core Physical Properties

This compound® Orthodontic is a highly translucent material designed for the cementation of orthodontic brackets, both metal and ceramic.[1][2][3] Its formulation as a single-component system eliminates the need for mixing, offering convenience and consistency in clinical applications.[4] The material's translucency facilitates a thorough cure when exposed to polymerization light.[2]

Composition

The primary components of this compound® Orthodontic contribute significantly to its physical characteristics. The monomer matrix, constituting approximately 85% by weight, is a blend of urethane (B1682113) dimethacrylate (UDMA), bisphenol A-glycidyl methacrylate (B99206) (Bis-GMA), and decandiol dimethacrylate.[3] The filler is composed of highly dispersed silicon dioxide, making up about 14% of the material's weight. The remaining 1% consists of catalysts and stabilizers.[3]

Data Summary of Physical Properties

The following table summarizes the key quantitative physical properties of this compound® Orthodontic, compiled from various technical sources and research studies.

| Physical Property | Value | Test Standard/Method |

| Flexural Strength | 80 MPa | Manufacturer's Data[5] |

| Shear Bond Strength (on etched enamel) | ||

| to Ceramic Brackets | 10 MPa | Manufacturer's Data[5] |

| to Metal Brackets | 12 MPa | Manufacturer's Data[5] |

| (in-vitro study) | 10.93 ± 1.71 MPa | Instron Universal Testing Machine[6] |

| Degree of Conversion (DC) | High initial DC, lower 24h DC | Fourier Transform Infrared Spectroscopy (FTIR)[7] |

| Viscosity | Flowable | Qualitative Assessment[7] |

| Polymerization Shrinkage | Data not available | - |

| Water Sorption | Data not available | - |

| Solubility | Data not available | - |

Experimental Protocols

Detailed methodologies for determining the key physical properties of dental bonding agents are outlined below. These protocols are based on established standards and common practices in dental materials research.

Shear Bond Strength Testing

This test evaluates the strength of the adhesive bond between the orthodontic bracket and the tooth enamel.

Methodology:

-

Specimen Preparation: Extracted human premolars are typically used. The buccal surfaces are cleaned and polished. The enamel is then etched with 37% phosphoric acid for 30-60 seconds, rinsed thoroughly with water, and dried.[6][8]

-

Bonding: A standardized amount of this compound® Orthodontic is applied to the base of an orthodontic bracket. The bracket is then firmly pressed onto the etched enamel surface. Excess adhesive is removed from the periphery of the bracket base.

-

Curing: The adhesive is light-cured according to the manufacturer's instructions, typically for 20-40 seconds from multiple directions to ensure complete polymerization.[8]

-

Testing: After a specified storage period (e.g., 24 or 48 hours) in a controlled environment (e.g., distilled water at 37°C), the bonded specimens are mounted in a universal testing machine (e.g., Instron). A shear force is applied to the bracket base at a constant crosshead speed (e.g., 0.5 or 1 mm/min) until debonding occurs.[6][9]

-

Data Analysis: The force required to debond the bracket is recorded, and the shear bond strength is calculated in megapascals (MPa) by dividing the peak load by the bonded surface area of the bracket base.

Flexural Strength Testing

Flexural strength, or bending strength, measures the material's ability to resist fracture under a bending load.

Methodology:

-

Specimen Preparation: Rectangular bar-shaped specimens of the bonding material are prepared using a mold with standardized dimensions (e.g., 25 mm x 2 mm x 2 mm), as specified in ISO 4049.

-

Curing: The material within the mold is light-cured from multiple overlapping sections to ensure uniform and complete polymerization.

-

Testing: The cured specimen is placed on a three-point bending test fixture in a universal testing machine. A load is applied to the center of the specimen at a constant crosshead speed until it fractures.

-

Data Analysis: The flexural strength is calculated from the fracture load, the distance between the supports, and the dimensions of the specimen.

Degree of Conversion (DC) Analysis

The degree of conversion indicates the percentage of monomer double bonds that have been converted into single bonds during polymerization, which directly impacts the material's physical properties and biocompatibility.

Methodology:

-

Specimen Preparation: A small amount of the uncured bonding material is placed between two polyethylene (B3416737) films.

-

FTIR Spectroscopy: The uncured sample is analyzed using a Fourier Transform Infrared (FTIR) spectrometer to obtain a baseline spectrum of the aliphatic C=C double bonds (typically around 1638 cm⁻¹) and an internal standard, such as the aromatic C=C bonds (around 1608 cm⁻¹).

-

Curing: The sample is then light-cured for the recommended time.

-

Post-Cure Analysis: The FTIR spectrum of the cured sample is recorded.

-

Data Analysis: The degree of conversion is calculated by comparing the ratio of the absorbance peaks of the aliphatic C=C bonds to the internal standard before and after curing.[7]

Visualizations

Logical Workflow for this compound® Orthodontic Application

The following diagram illustrates the sequential steps involved in the clinical application of this compound® Orthodontic for bonding orthodontic brackets.

Caption: Clinical application workflow for this compound® Orthodontic.

Polymerization Signaling Pathway

This diagram depicts the simplified signaling pathway of the light-initiated polymerization of the dimethacrylate monomers present in this compound® Orthodontic.

Caption: Light-initiated polymerization pathway of this compound® monomers.

References

- 1. Evaluation the properties of orthodontic adhesive incorporated with nano-hydroxyapatite particles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. universaldental.com.pk [universaldental.com.pk]

- 3. dentalcompare.com [dentalcompare.com]

- 4. amtouch.com [amtouch.com]

- 5. ivodent.hu [ivodent.hu]

- 6. f1000research-files.f1000.com [f1000research-files.f1000.com]

- 7. mdpi.com [mdpi.com]

- 8. Comprehensive evaluation of early shear bond strength and antimicrobial activity in orthodontic adhesives enhanced with salvadora persica oil - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Biocompatibility of Heliosit® Orthodontic: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Heliosit® Orthodontic, a light-cured, single-component orthodontic bonding agent, is widely utilized in clinical practice. This guide provides a comprehensive analysis of its biocompatibility, drawing from available in-vitro studies, material composition, and data on related dental materials. The core components of this compound® Orthodontic include a monomer matrix of urethane (B1682113) dimethacrylate (UDMA), Bis-GMA, and 1,10-decandiol dimethacrylate, complemented by a filler of highly dispersed silicon dioxide. While direct, extensive biocompatibility data for this specific product is limited in publicly available literature, this guide synthesizes existing evidence to provide a thorough toxicological profile, focusing on cytotoxicity, genotoxicity, estrogenicity, and the crucial aspect of leachables and extractables.

Material Composition

A foundational understanding of a material's biocompatibility begins with its composition. This compound® Orthodontic is a resin-based composite with the following key components:

| Component | Function | Approximate Weight Percentage |

| Urethane dimethacrylate (UDMA) | Monomer Matrix | Part of 85% |

| Bisphenol A-glycidyl methacrylate (B99206) (Bis-GMA) | Monomer Matrix | Part of 85% |

| 1,10-decandiol dimethacrylate | Monomer Matrix | Part of 85% |

| Highly dispersed silicon dioxide | Filler | 14% |

| Catalysts and Stabilizers | Polymerization | 1% |

Table 1: Composition of this compound® Orthodontic.

The monomer matrix forms the polymerizable resin backbone of the adhesive, while the silicon dioxide filler enhances its mechanical properties. The biocompatibility of the cured adhesive is largely influenced by the degree of conversion of these monomers and the subsequent leaching of any unreacted components.

Cytotoxicity Assessment

In-vitro cytotoxicity studies are fundamental in evaluating the potential of a material to cause cell death.

L929 Fibroblast Viability

A key study evaluated the cytotoxic effects of several light-cured orthodontic composites, including this compound® Orthodontic, on L929 mouse fibroblasts. The results indicated that freshly prepared this compound® Orthodontic did not cause a statistically significant reduction in the number of vital cells compared to the control group. This suggests a high level of biocompatibility in terms of immediate cytotoxic response. While the study concluded a lack of cytotoxicity, specific quantitative data on cell viability percentages were not provided in the available abstract.

General Observations for Light-Cured Adhesives

Studies on other light-cured orthodontic adhesives have shown that cytotoxicity can be present in the initial 24 hours after curing, which tends to decrease over time as the material ages and the elution of unreacted monomers subsides[1][2]. The degree of monomer conversion is a critical factor; a higher degree of conversion generally leads to lower cytotoxicity[3][4].

Genotoxicity Profile

Genotoxicity assays are employed to detect potential DNA damage induced by a material or its leachable components.

Indirect Evidence from Monomer Components

Micronucleus Testing of Orthodontic Composites

In-vivo studies using the micronucleus test on buccal epithelial cells of patients undergoing orthodontic treatment with other light-cured composites have shown morphological signs of cytotoxicity but no significant genotoxic effects after six months[7][8]. This suggests that while localized cellular stress may occur, the risk of DNA damage from well-cured orthodontic adhesives in a clinical setting appears to be low.

Estrogenic Potential

The presence of Bis-GMA, a derivative of bisphenol A (BPA), raises questions about the potential estrogenicity of this compound® Orthodontic.

Estrogenicity of Bis-GMA-based Adhesives

Research on the estrogenic activity of orthodontic adhesives containing Bis-GMA has produced mixed results. Some studies, using in-vitro models such as the MCF-7 breast cancer cell proliferation assay, have suggested that components leached from some Bis-GMA-based resins can exhibit estrogenic effects[9]. However, other studies have found no evidence of estrogenicity from the eluents of orthodontic adhesives[10][11]. The release of BPA itself, a known endocrine disruptor, from dental composites is a topic of ongoing research, with studies indicating that while it can be detected, the amounts are often very low[12][13][14][15].

Leachables and Extractables

The analysis of leachables (compounds that migrate under normal use conditions) and extractables (compounds that migrate under exaggerated conditions) is critical for a comprehensive biocompatibility assessment.

Monomer Leaching and Degree of Conversion

The primary concern regarding leachables from this compound® Orthodontic is the elution of unreacted monomers such as Bis-GMA, UDMA, and 1,10-decandiol dimethacrylate. The amount of leached monomer is inversely proportional to the degree of conversion (DC) of the adhesive during polymerization[3]. One study reported that the DC of this compound® Orthodontic could be influenced by the curing protocol and the presence of a bracket, with DC values ranging from approximately 54% to 61% after 28 days[4]. Another study found that the DC of this compound was reduced from 49.84% to 33.46% after exposure to a magnetic field, suggesting that external factors can impact polymerization and potentially increase monomer leaching[3].

Analytical Methodologies

The identification and quantification of leachables from dental composites are typically performed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)[13][14][16][17]. These methods allow for the detection of specific monomers and other leachable substances in various solvents that simulate the oral environment. While specific quantitative data for this compound® Orthodontic is not available, studies on similar materials have identified the presence of Bis-GMA and other monomers in eluents[13][14].

Experimental Protocols

Cytotoxicity Testing (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

-

Cell Culture: L929 mouse fibroblasts are cultured in a suitable medium (e.g., Dulbecco's Modified Eagle's Medium) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Material Preparation: Cured discs of this compound® Orthodontic are prepared and sterilized.

-

Extraction: The material discs are incubated in the cell culture medium for a specified period (e.g., 24 hours) to create an extract.

-

Cell Exposure: The extract is then added to the cultured L929 cells.

-

MTT Addition: After an incubation period, the MTT reagent is added to the cells. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan (B1609692) product.

-

Quantification: The formazan is solubilized, and the absorbance is measured using a spectrophotometer. The cell viability is expressed as a percentage relative to a negative control (cells cultured in medium without the material extract).

Genotoxicity Testing (Micronucleus Assay)

The micronucleus assay is used to assess chromosomal damage.

-

Cell Exposure: Human buccal epithelial cells or other suitable cell lines are exposed to extracts of the test material.

-

Cell Harvesting and Staining: After exposure, the cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or DAPI).

-

Microscopic Analysis: The cells are examined under a microscope to score the frequency of micronuclei, which are small, extranuclear bodies containing fragments of chromosomes or whole chromosomes that were not incorporated into the main nucleus during cell division. An increased frequency of micronucleated cells indicates genotoxic exposure.

Estrogenicity Testing (MCF-7 Cell Proliferation Assay)

This assay measures the estrogenic effects of chemicals by their ability to stimulate the proliferation of the estrogen-responsive human breast cancer cell line, MCF-7.

-

Cell Culture: MCF-7 cells are maintained in a phenol (B47542) red-free medium to eliminate estrogenic effects from the dye.

-

Hormone Deprivation: Before the assay, cells are cultured in a medium with charcoal-stripped serum to remove endogenous estrogens.

-

Exposure: The cells are then exposed to various concentrations of the test material's extract, along with a positive control (e.g., 17β-estradiol) and a negative control.

-

Proliferation Assessment: After a set incubation period, cell proliferation is measured using methods such as the MTT assay or by direct cell counting. An increase in cell proliferation compared to the negative control indicates an estrogenic effect.

Visualizations

Caption: Workflow for in-vitro cytotoxicity testing of this compound Orthodontic using the MTT assay.

References

- 1. Cytotoxicity of Three Light-Cured Orthodontic Adhesives | Scientific.Net [scientific.net]

- 2. Cytotoxicity of orthodontic bonding adhesive resins on human oral fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Influence of the Bracket Material on the Post-Cure Degree of Conversion of Resin-Based Orthodontic Adhesive Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Genotoxic and cytotoxic potential of methacrylate-based orthodontic adhesives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medicinescience.org [medicinescience.org]

- 7. Evaluation of the genotoxicity and cytotoxicity in the buccal epithelial cells of patients undergoing orthodontic treatment with three light-cured bonding composites by using micronucleus testing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Evaluation of the genotoxicity and cytotoxicity in the buccal epithelial cells of patients undergoing orthodontic treatment with three light-cured bonding composites by using micronucleus testing - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Cytotoxicity of universal dental adhesive systems: Assessment in vitro assays on human gingival fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Interpretation of the in vitro proliferation response of mcf-7 cells to potential oestrogens and non-oestrogenic substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Release of monomers from orthodontic adhesives | Pocket Dentistry [pocketdentistry.com]

- 13. aaem.pl [aaem.pl]

- 14. Release of bisphenol A and its derivatives from orthodontic adhesive systems available on the European market as a potential health risk factor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. iosrjournals.org [iosrjournals.org]

- 16. documents.thermofisher.com [documents.thermofisher.com]

- 17. researchgate.net [researchgate.net]

Technical Guidance on Heliosit: Shelf Life and Storage Protocols

Heliosit® Orthodontic, a light-curing, single-component bonding material, is widely utilized for affixing orthodontic brackets. Its stability and performance are contingent upon adherence to prescribed storage conditions and awareness of its shelf life. This guide provides a technical overview of these parameters for researchers, scientists, and professionals in drug development.

Composition Overview

This compound Orthodontic's composition is a critical determinant of its storage requirements. The material primarily consists of a monomer matrix, which includes urethane (B1682113) dimethacrylate, Bis-GMA, and decandiol dimethacrylate, accounting for 85% of its weight[1][2]. The remaining portion is comprised of highly dispersed silicon dioxide (14 wt%) as a filler, and catalysts and stabilizers (1 wt%)[1][2].

Shelf Life and Expiration

The shelf life of this compound Orthodontic is indicated by the expiration date printed on the packaging. It is imperative not to use the material beyond this date to ensure optimal bonding performance[3][4]. The chemical stability of the product is maintained under normal handling and storage conditions; however, it is photoreactive, meaning exposure to light can induce premature polymerization[5][6].

Storage Conditions

Proper storage is crucial to preserve the integrity of this compound Orthodontic. The recommended storage temperature range is between 2°C and 28°C (36°F and 82°F)[3][4]. Storing the material within this temperature range is vital, as temperature fluctuations can significantly affect the shelf life and bonding efficacy of resin cements[7].

Key storage recommendations include:

-

Temperature Control: Maintain a consistent temperature between 2°C and 28°C[3][4].

-

Light Protection: The material must be protected from light exposure to prevent premature curing[5][6]. Syringes should be resealed immediately after use[3].

-

Original Packaging: Store the product in its original receptacle to shield it from environmental factors[5].

-

Heat and Sunlight Avoidance: Protect from heat and direct sunlight[5][6].

| Parameter | Recommended Condition | Rationale |

| Storage Temperature | 2°C - 28°C (36°F - 82°F) | To maintain chemical stability and prevent degradation[3][4]. Studies on similar materials show that storage temperature significantly impacts shelf life and bond strength[7]. |

| Light Exposure | Protect from light | The material is photoreactive and can polymerize prematurely upon exposure[5][6]. |

| Packaging | Keep in original, tightly sealed container | To prevent contamination and exposure to light and air[3][5]. |

| Heat and Sunlight | Avoid direct exposure | To prevent thermal degradation of the components[5][6]. |

| Usage Post-Expiration | Do not use after the expiration date | To ensure product efficacy and safety[3][4]. |

Experimental Protocols for Stability Assessment

While specific internal testing protocols for this compound are proprietary, a general methodology for assessing the stability of dental resins can be outlined. This would typically involve accelerated aging and real-time stability studies.

Objective: To evaluate the effect of storage conditions on the physical and chemical properties of the dental bonding agent over time.

Methodology:

-

Sample Preparation: A batch of this compound Orthodontic is divided into multiple sample groups.

-

Storage Conditions:

-

Control Group: Stored under recommended conditions (e.g., 23°C ± 2°C, 50% ± 10% relative humidity, protected from light).

-

Accelerated Aging Group: Stored at elevated temperatures (e.g., 40°C ± 2°C, 75% ± 5% relative humidity).

-

Refrigerated Group: Stored at the lower end of the recommended range (e.g., 5°C ± 3°C).

-

-

Testing Intervals: Samples from each group are tested at predetermined intervals (e.g., 0, 3, 6, 12, 24, and 36 months).

-

Analytical Tests:

-

Shear Bond Strength: To assess the adhesive strength to a standardized substrate (e.g., etched enamel or ceramic). This is a critical performance indicator[8].

-

Degree of Conversion: Measured using Fourier Transform Infrared Spectroscopy (FTIR) to determine the extent of monomer to polymer conversion upon light curing.

-

Viscosity: Assessed with a rheometer to detect changes in the material's handling properties.

-

Hardness: Measured using a microhardness tester on cured samples.

-

Color Stability: Evaluated using a spectrophotometer to detect any color changes over time.

-

This structured approach allows for the systematic evaluation of the product's stability and the validation of its shelf life.

Logical Relationships and Workflows

To visualize the factors influencing the stability of this compound, the following diagrams are provided.

Caption: Influence of storage conditions on this compound degradation.

Caption: Experimental workflow for this compound stability testing.

References

- 1. manualsdir.com [manualsdir.com]

- 2. indiamart.com [indiamart.com]

- 3. ivodent.hu [ivodent.hu]

- 4. scribd.com [scribd.com]

- 5. lavadent.com [lavadent.com]

- 6. chemmanagement.ehs.com [chemmanagement.ehs.com]

- 7. Effect of Storage Temperature on the Shelf Life of Self-adhesive Resin Cements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ivodent.hu [ivodent.hu]

Toxicological effects of Heliosit components

An In-depth Technical Guide on the Toxicological Effects of Heliosit® Orthodontic Components

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the existing scientific literature on the toxicological effects of the core components of this compound® Orthodontic, a light-cured, highly translucent luting composite manufactured by Ivoclar Vivadent. This document is intended to serve as a resource for researchers, scientists, and professionals involved in drug development and dental material safety assessment.

Core Components of this compound® Orthodontic

This compound® Orthodontic is a resin-based composite. Its monomer matrix is primarily composed of:

-

Bisphenol A-glycidyl methacrylate (B99206) (Bis-GMA)

-

Urethane dimethacrylate (UDMA)

-

1,10-Decandiol dimethacrylate

The filler material is highly dispersed silicon dioxide , and the composite also contains catalysts and stabilizers [1][2][3][4][5][6]. The monomer matrix constitutes approximately 85% by weight, while the filler makes up about 14% and additional contents account for the remaining 1%[1][2][3][4].

Toxicological Profile of Core Monomers

The biocompatibility of dental composites is a significant area of research, as unpolymerized monomers can leach into the oral environment and potentially cause adverse biological effects[7]. The primary toxicological concerns associated with the core monomers of this compound® Orthodontic—Bis-GMA, UDMA, and 1,10-decandiol dimethacrylate—revolve around their potential for cytotoxicity, genotoxicity, and estrogenic activity.

Cytotoxicity

Cytotoxicity, or cell toxicity, is a critical parameter in assessing the biocompatibility of dental materials. Studies have shown that monomers leached from resin-based composites can induce cytotoxic effects in various cell types, particularly human dental pulp cells, gingival fibroblasts, and macrophages[8][9].

Quantitative Cytotoxicity Data

| Monomer | Cell Line | Assay | Concentration | Effect | Reference |

| Bis-GMA | Human Peripheral Blood Mononuclear Cells | MTT | 0.06–1 mM | 44–95% decrease in mitochondrial activity | [8] |

| UDMA | Human Peripheral Blood Mononuclear Cells | MTT | 0.05–2 mM | 50–93% decrease in mitochondrial activity | [8] |

| UDMA | Human Dental Pulp Cells | N/A | 0.1-0.35 mM | 29-49% decrease in cell viability | [10] |

| TEGDMA | Human Peripheral Blood Mononuclear Cells | MTT | 2.5–10 mM | 26–93% decrease in mitochondrial activity | [8] |

| TEGDMA | Human Dental Pulp Cells | WST-1 | 1.5 and 3 mM (24h) | Significant reduction in viability | [8] |

| TEGDMA | Murine Macrophages | MTT | N/A (24h) | ~75% cytotoxicity compared to control | [8] |

| TEGDMA | Human Pulmonary Cells (A549) | XTT | EC50: 1.83 mmol/L | Mitochondrial dehydrogenase activity inhibition | [2][11] |

| TEGDMA Metabolites | Human Pulmonary Cells (A549) | XTT | 2,3-EMA: 1.65, MA: 4.91, PFA: 5.48 (EC50 in mmol/L) | Varied cytotoxic effects | [2] |

*Triethylene glycol dimethacrylate (TEGDMA) is a structurally similar dimethacrylate monomer to 1,10-decandiol dimethacrylate, and its toxicological data is often considered relevant in the broader context of dimethacrylate toxicity.

Experimental Protocols: Cytotoxicity Assays

-

MTT Assay: This colorimetric assay measures the reduction of methylthiazolyldiphenyl-tetrazolium bromide (MTT) by mitochondrial dehydrogenases in viable cells to form a purple formazan (B1609692) product. The amount of formazan is directly proportional to the number of living cells.

-

Cell Seeding: Cells (e.g., L929 fibroblasts, human peripheral blood mononuclear cells) are seeded in 96-well plates at a specific density (e.g., 25,000 cells/mL) and incubated for 24 hours[12].

-

Exposure: The culture medium is replaced with eluates from the test material or direct exposure to monomer solutions at various concentrations for a defined period (e.g., 24, 48, or 72 hours)[8][12].

-

MTT Addition: An MTT solution is added to each well, and the plate is incubated for a few hours to allow for formazan formation.

-

Quantification: The formazan crystals are solubilized, and the absorbance is measured at a specific wavelength using a microplate reader.

-

-

WST-1 Assay: Similar to the MTT assay, this method uses a water-soluble tetrazolium salt that is cleaved to a soluble formazan by mitochondrial dehydrogenases.

-

Procedure: The protocol is analogous to the MTT assay, with the advantage that the formazan product is already soluble, simplifying the quantification step[8].

-

-

LDH Release Assay: This assay quantifies the release of lactate (B86563) dehydrogenase (LDH), a cytosolic enzyme, from cells with damaged plasma membranes.

-

Principle: Increased LDH activity in the cell culture supernatant is an indicator of cytotoxicity and cell lysis[8].

-

Genotoxicity

Genotoxicity refers to the ability of a substance to damage the genetic material (DNA) within a cell. Monomers from dental composites have been investigated for their genotoxic potential, which could lead to mutations and potentially more severe long-term health effects.

Quantitative Genotoxicity Data

| Monomer | Cell Line | Assay | Concentration | Effect | Reference |

| UDMA | Human Lymphocytes | Comet Assay | 0.1 and 1.0 mM | Concentration-dependent increase in DNA damage | |

| UDMA | RAW264.7 Macrophages | Micronucleus Assay | Significant at 10 µM | Increased micronucleus formation | |

| TEGDMA | RAW264.7 Macrophages | Micronucleus Assay, Comet Assay | Dose-dependent | Increase in micronuclei and DNA strand breaks |

Experimental Protocols: Genotoxicity Assays

-

Comet Assay (Single Cell Gel Electrophoresis): This is a sensitive method for detecting DNA strand breaks in individual cells.

-

Cell Preparation: Cells are embedded in a low-melting-point agarose (B213101) on a microscope slide.

-

Lysis: The cells are lysed to remove membranes and proteins, leaving behind the nuclear material (nucleoids).

-

Electrophoresis: The slides are subjected to electrophoresis, during which damaged DNA (with strand breaks) migrates away from the nucleus, forming a "comet tail."

-

Visualization and Analysis: The DNA is stained with a fluorescent dye, and the extent of DNA damage is quantified by measuring the length and intensity of the comet tail.

-

-

Micronucleus Assay: This assay detects the presence of micronuclei, which are small, extranuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division.

-

Cell Culture and Exposure: Cells are exposed to the test substance.

-

Cytokinesis Block: A cytokinesis-blocking agent (e.g., cytochalasin B) is often added to allow for the identification of cells that have completed one nuclear division.

-

Staining and Scoring: The cells are harvested, fixed, and stained. The number of micronuclei in binucleated cells is then scored under a microscope.

-

Estrogenicity

Certain components of dental composites, particularly Bis-GMA, have been studied for their potential to mimic the effects of estrogen, a phenomenon known as xenoestrogenicity. This is a concern due to the structural similarity of Bis-GMA's precursor, bisphenol A (BPA), to natural estrogens.

Key Findings on Estrogenicity

-

Dental sealants based on Bis-GMA have been shown to increase cell proliferation, progesterone (B1679170) receptor expression, and pS2 secretion in human estrogen-sensitive MCF-7 breast cancer cells[1][4].

-

The estrogenic effects are attributed to the leaching of bisphenol A (BPA) and bisphenol A dimethacrylate from the resin[1][4].

-

One study detected BPA in the saliva of subjects treated with a Bis-GMA-based sealant, with concentrations ranging from 90 to 931 micrograms in saliva collected within one hour after treatment[1][4].

-

It is important to note that while some studies suggest potential estrogenic effects, others conclude that the amount of BPA released from dental restorations is generally low and far below the doses required to affect the reproductive tract[3].

Experimental Protocol: E-Screen Assay

-

Principle: This bioassay measures the estrogen-stimulated proliferation of human breast cancer cells (MCF-7).

-

Cell Culture: MCF-7 cells, which are estrogen-responsive, are cultured in a steroid-depleted medium.

-

Exposure: The cells are then exposed to various concentrations of the test substance.

-

Proliferation Measurement: After a defined incubation period, cell proliferation is measured. An increase in cell number compared to the control indicates an estrogenic effect.

-

Signaling Pathways and Mechanisms of Toxicity

The toxicological effects of dental resin monomers are often mediated through complex cellular signaling pathways. A common mechanism involves the induction of oxidative stress through the generation of reactive oxygen species (ROS).

Oxidative Stress and Apoptosis Pathway

Caption: Proposed signaling pathway for monomer-induced cytotoxicity.

Studies have indicated that monomers like UDMA and TEGDMA can induce apoptosis (programmed cell death) in various cell types. This process is often initiated by an increase in intracellular ROS, leading to mitochondrial dysfunction and the activation of a cascade of enzymes called caspases. Specifically, the activation of caspase-3, -8, and -9 has been observed following exposure to these monomers.

Experimental Workflows

General Workflow for In Vitro Biocompatibility Testing of Dental Composites

Caption: A generalized workflow for in vitro toxicological assessment of dental composites.

Conclusion

The components of this compound® Orthodontic, particularly the monomers Bis-GMA and UDMA, have been the subject of numerous toxicological studies. The available data indicate that these substances can elicit cytotoxic and genotoxic effects in a dose-dependent manner in various in vitro models. Furthermore, the potential for estrogenic activity, primarily associated with the release of BPA from Bis-GMA, has been raised as a concern.

It is crucial for researchers, scientists, and drug development professionals to consider these potential toxicological effects when evaluating the safety of resin-based dental materials. The experimental protocols and data presented in this guide offer a foundational understanding of the current state of research in this area. Further in vivo studies are necessary to fully elucidate the clinical relevance of these in vitro findings. The continued development of dental materials with improved biocompatibility remains a key objective in the field of dentistry.

References

- 1. Ivoclar this compound Orthodontic ( Pack Of 3 ) Bracket Adhesive - The Dentist Shop [thedentistshop.com]

- 2. indiamart.com [indiamart.com]

- 3. m.indiamart.com [m.indiamart.com]

- 4. kckdirect.com [kckdirect.com]

- 5. dentalcompare.com [dentalcompare.com]

- 6. scribd.com [scribd.com]

- 7. lavadent.com [lavadent.com]

- 8. chemmanagement.ehs.com [chemmanagement.ehs.com]

- 9. dentaltrademart.com [dentaltrademart.com]

- 10. cdn.vanderven.de [cdn.vanderven.de]

- 11. supplyclinic.com [supplyclinic.com]

- 12. ivodent.hu [ivodent.hu]

Methodological & Application

Application Protocol for Heliosit Orthodontic on Ceramic Brackets

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

Heliosit Orthodontic is a light-cured, single-component luting composite utilized for the bonding of orthodontic brackets. This document provides a detailed protocol for its application on ceramic brackets, including material composition, tooth enamel preparation, and critically, the surface conditioning of the ceramic bracket to ensure a durable and reliable bond. The protocols outlined below are synthesized from manufacturer guidelines and peer-reviewed scientific literature.

Material Composition and Properties

This compound Orthodontic is composed of a monomer matrix and inorganic fillers. The specific composition contributes to its clinical handling and physical properties.

| Component | Percentage (by weight) | Key Constituents |

| Monomer Matrix | ~85% | Urethane dimethacrylate (UDMA), Bis-GMA, Decanediol dimethacrylate |

| Filler | ~14% | Highly dispersed silicon dioxide |

| Additives | ~1% | Catalysts, Stabilizers |

Physical Properties:

| Property | Value |

| Flexural Strength | 80 MPa |

| Bond Strength (on etched enamel) | Ceramic Brackets: 10 MPa[1][2] |

| Metal Brackets: 12 MPa[1][2] |

Application Workflow Overview

The following diagram illustrates the general workflow for bonding ceramic brackets using this compound Orthodontic. Subsequent sections will provide detailed protocols for each major step.

Caption: General workflow for ceramic bracket bonding.

Detailed Application Protocols

Protocol for Tooth Enamel Preparation

This protocol is standardized for bonding with this compound Orthodontic, irrespective of the bracket material.

-

Cleaning: Thoroughly clean the enamel surface with a pumice slurry and a rubber cup.

-

Rinsing and Isolation: Rinse the enamel surface with water and isolate the tooth using cotton rolls or a dental dam to prevent saliva contamination.

-

Drying: Dry the isolated tooth surface with oil-free compressed air.

-

Etching: Apply 37% phosphoric acid gel (e.g., Total Etch) to the enamel surface where the bracket will be placed. The etching time is typically 30 to 60 seconds. For heavily fluoridated enamel, a longer etching time may be necessary.

-

Rinsing and Drying: Thoroughly rinse the etchant from the enamel for at least 15 seconds. Dry the surface completely with oil-free air. The etched enamel should have a distinct, chalky-white appearance, which indicates a properly etched surface ready for bonding. If this appearance is not achieved, re-etch for an additional 30 seconds.

Experimental Protocols for Ceramic Bracket Surface Conditioning

The pre-treatment of the ceramic bracket surface is paramount for achieving a strong and durable bond. Scientific literature describes several effective methods. The choice of method can depend on the specific type of ceramic and available equipment.

Protocol 1: Hydrofluoric Acid Etching followed by Silanization

This method is considered highly effective but requires stringent safety protocols due to the hazardous nature of hydrofluoric acid (HF).

-

HF Application: Apply 9.6% hydrofluoric acid gel to the bonding surface of the ceramic bracket for 60 seconds.

-

Rinsing and Drying: Thoroughly rinse the bracket with water for 30 seconds and dry completely with oil-free air.

-

Silane (B1218182) Application: Apply a silane coupling agent (e.g., Monobond Plus) to the etched bracket base and allow it to react for 60 seconds.

-

Drying: Gently air-dry the silanated surface. The bracket is now ready for the application of this compound Orthodontic.

Protocol 2: Air-Particle Abrasion (Sandblasting) followed by Silanization

This is a safer alternative to HF etching and is also highly effective.

-

Sandblasting: Abrade the bonding surface of the ceramic bracket with 25-50 µm aluminum oxide particles at a pressure of 2.5 bars for approximately 4 seconds.

-

Cleaning: Clean the bracket ultrasonically in distilled water or alcohol to remove any residual abrasive particles.

-

Drying: Thoroughly dry the bracket with oil-free air.

-

Silane Application: Apply a silane coupling agent to the abraded surface and let it react for 60 seconds.

-

Drying: Gently air-dry the silanated surface.

Protocol 3: Use of a Self-Etching Ceramic Primer

Modern single-bottle systems combine the etching and priming steps, simplifying the workflow.

-

Primer Application: Apply a self-etching glass-ceramic primer, such as Monobond Etch & Prime, to the bonding surface of the bracket.

-

Agitation: Agitate the primer on the surface for 20 seconds.

-

Reaction Time: Allow the primer to react for an additional 40 seconds.

-

Rinsing and Drying: Vigorously rinse the bracket with water and dry thoroughly with oil-free air for 10 seconds.

Protocol for Bracket Bonding and Curing

-

Application of this compound Orthodontic: Apply a small, uniform layer of this compound Orthodontic to the conditioned base of the ceramic bracket.

-

Bracket Placement: Position the bracket on the prepared tooth surface. Press firmly and adjust to its final position. The material's consistency allows for precise placement without time constraints.

-

Light Curing:

-

For initial fixation, light-cure for 20 seconds from the cervical margin.

-

For complete polymerization, immediately follow with an additional 20 seconds of light-curing from the incisal margin. A high-performance LED curing light (e.g., bluephase® with >1000 mW/cm²) is recommended.

-

Signaling Pathway for Adhesion

The following diagram illustrates the chemical interactions that form the basis of the bond between the tooth, the adhesive, and the ceramic bracket.

Caption: Adhesion mechanism between enamel, adhesive, and ceramic.

Quantitative Data from Literature

The following table summarizes shear bond strength (SBS) data from various studies on different ceramic surface conditioning methods. It is important to note that direct comparison between studies can be challenging due to variations in methodology, materials, and testing parameters.

| Ceramic Surface Conditioning Method | Adhesive System | Mean Shear Bond Strength (MPa) | Reference |

| 9.6% Hydrofluoric Acid + Silane | Not Specified | > 15 MPa | Systematic Reviews |

| Sandblasting + Silane | Not Specified | ~15.18 MPa | [3] |

| Phosphoric Acid Etching + Silane | Not Specified | 3.99 - 9.13 MPa | [2] |

| Self-Etching Primer (Monobond Etch & Prime) | Not Specified | Lower than two-step conditioning | [3] |

| Tribochemical Silica (B1680970) Coating + Silanization | Light-polymerized Bis-GMA resin | 17.7 ± 4.4 MPa | [4] |

Conclusion

The successful application of this compound Orthodontic for bonding ceramic brackets is highly dependent on the meticulous preparation of both the tooth enamel and the ceramic bracket surface. While the manufacturer provides a clear protocol for enamel preparation, the conditioning of the ceramic bracket is a critical step that requires adherence to evidence-based protocols. The use of hydrofluoric acid or sandblasting followed by the application of a silane coupling agent are well-documented and effective methods for creating a strong, durable bond. Newer self-etching primers offer a simplified workflow, though bond strengths may vary. Researchers and clinicians should select the most appropriate ceramic conditioning protocol based on the available materials, equipment, and safety considerations to ensure optimal clinical outcomes.

References

- 1. Bonding Orthodontic Ceramic Brackets to Ceramic Restorations: Evaluation of Different Surface Conditioning Methods [scirp.org]

- 2. mdpi.com [mdpi.com]

- 3. What Is the Most Effective Technique for Bonding Brackets on Ceramic—A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effects of silica coating and silane surface conditioning on the bond strength of rebonded metal and ceramic brackets - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Heliosit® Orthodontic with Metal Brackets

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive, step-by-step guide for the use of Heliosit® Orthodontic, a light-cured, single-component bonding material, with metal brackets. The following protocols are intended for research and development applications and are based on manufacturer's instructions and published scientific literature.

Material Properties and Composition

This compound® Orthodontic is a highly translucent luting composite designed for bonding orthodontic brackets. Its composition is optimized for controlled application and effective light polymerization.

Table 1: Composition of this compound® Orthodontic [1][2]

| Component | Percentage (by weight) | Function |

| Monomer Matrix | ||

| Urethane Dimethacrylate (UDMA) | ~85% | Provides a strong, cross-linked polymer network. |

| Bisphenol A-glycidyl Methacrylate (Bis-GMA) | Contributes to the material's viscosity and mechanical properties. | |